

# Application Note: Flow Cytometry for Apoptosis Analysis after Zorifertinib Exposure

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## Compound of Interest

Compound Name: Zorifertinib

Cat. No.: B611976

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## Introduction

**Zorifertinib** (formerly AZD3759) is a next-generation, potent, oral, and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.[1][2][3] It targets sensitizing EGFR mutations (exon 19 deletion and exon 21 L858R) and is indicated for the first-line treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring these mutations, particularly those with central nervous system (CNS) metastases.[1][4][5] The mechanism of action of **Zorifertinib** involves binding to the ATP-binding site of the mutated EGFR, which inhibits its kinase activity.[4] This blockade of EGFR signaling disrupts downstream pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[6][7]

Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This application note provides detailed protocols for three key flow cytometry-based assays to assess apoptosis in cancer cells following exposure to **Zorifertinib**:

- **Annexin V and Propidium Iodide (PI) Staining:** To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- **Caspase-3/7 Activity Assay:** To measure the activation of executioner caspases, a hallmark of apoptosis.

- Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) Assay (using JC-1): To detect the disruption of mitochondrial function, an early event in the intrinsic apoptotic pathway.

These protocols and the accompanying data provide a framework for researchers to evaluate the pro-apoptotic efficacy of **Zorifertinib** and similar EGFR inhibitors.

## Materials and Methods

### Cell Culture and Zorifertinib Treatment

A human NSCLC cell line with an EGFR exon 19 deletion or L858R mutation (e.g., PC-9 or HCC827) is recommended. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. For experiments, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat cells with varying concentrations of **Zorifertinib** (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., 0.1% DMSO) should be included in all experiments.

### General Reagents and Equipment

- **Zorifertinib** (appropriate stock solution in DMSO)
- Phosphate-buffered saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Trypsin-EDTA
- Flow cytometer (e.g., BD FACSCalibur™ or similar) with appropriate lasers and filters
- Microcentrifuge
- Vortex mixer
- Ice bucket
- Standard cell culture reagents and consumables

## Experimental Protocols

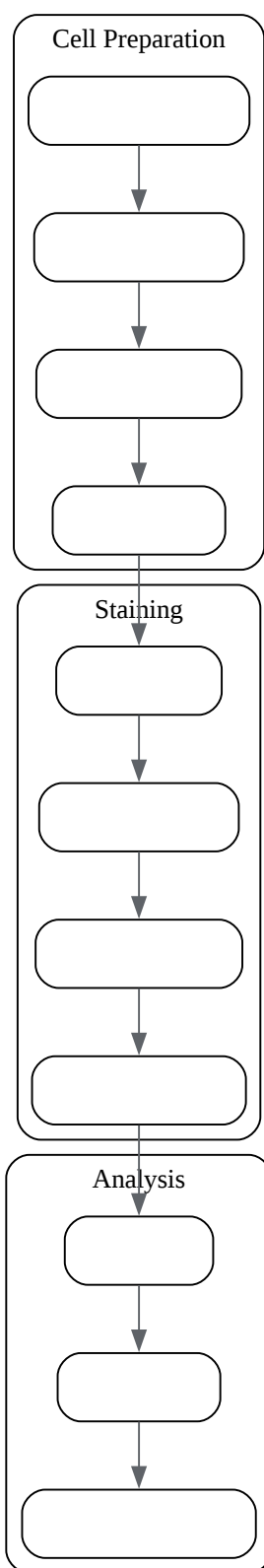
### Annexin V/PI Apoptosis Assay

This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a key feature of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[8][9][10]

#### Protocol:

- Cell Preparation:
  - After **Zorifertinib** treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.
  - Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes.[11]
  - Wash the cell pellet twice with cold PBS.
  - Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.[8]
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of FITC-conjugated Annexin V.
  - Add 5  $\mu$ L of Propidium Iodide (PI) solution.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube immediately before analysis.[8]
  - Analyze the samples on a flow cytometer within one hour.

- Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
- Collect a minimum of 10,000 events per sample.
- Data Interpretation:
  - Annexin V-negative / PI-negative: Live cells
  - Annexin V-positive / PI-negative: Early apoptotic cells
  - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
  - Annexin V-negative / PI-positive: Necrotic cells



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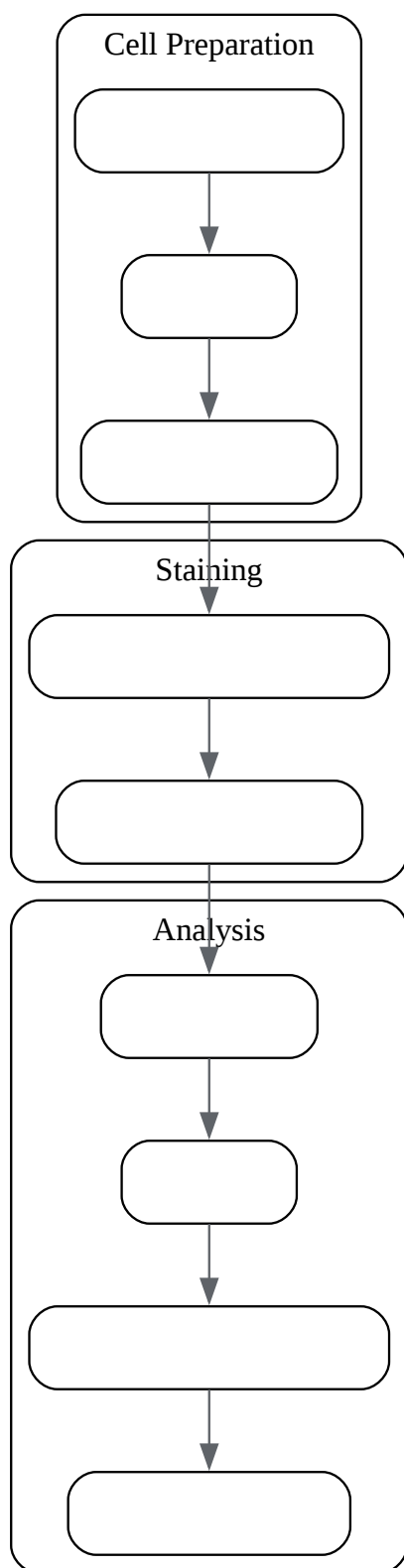
Caption: Workflow for Annexin V/PI Apoptosis Assay.

## Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.<sup>[13]</sup> Caspase-3 and -7 are executioner caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical changes of apoptosis.<sup>[13][14]</sup> This assay utilizes a cell-permeable, non-toxic substrate (e.g., TF2-DEVD-FMK) that irreversibly binds to activated caspase-3 and -7.<sup>[13][15]</sup> The bound substrate fluoresces, allowing for the quantification of cells with active executioner caspases by flow cytometry.

### Protocol:

- Cell Preparation:
  - Following **Zorifertinib** treatment, harvest cells as described in the Annexin V protocol (Section 1, Step 1).
  - Adjust the cell density to  $5 \times 10^5$  to  $1 \times 10^6$  cells/mL in warm culture medium or buffer.<sup>[15]</sup>
- Staining:
  - Add the fluorescently labeled caspase-3/7 inhibitor (e.g., 1  $\mu$ L of 500X TF2-DEVD-FMK per 0.5 mL of cell suspension) to each sample.<sup>[15]</sup>
  - Incubate the cells for 1 to 4 hours at 37°C in a 5% CO<sub>2</sub> incubator, protected from light.<sup>[15]</sup>
- Washing and Analysis:
  - Wash the cells twice with assay buffer or growth medium to remove any unbound reagent.<sup>[15]</sup>
  - Resuspend the final cell pellet in 0.5 mL of assay buffer.
  - Analyze immediately on a flow cytometer using the appropriate channel (e.g., FITC for a green fluorescent substrate).<sup>[15]</sup>
  - A histogram shift to the right indicates an increase in caspase-3/7 activity.



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Caption: Workflow for Caspase-3/7 Activity Assay.

## Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) Assay with JC-1

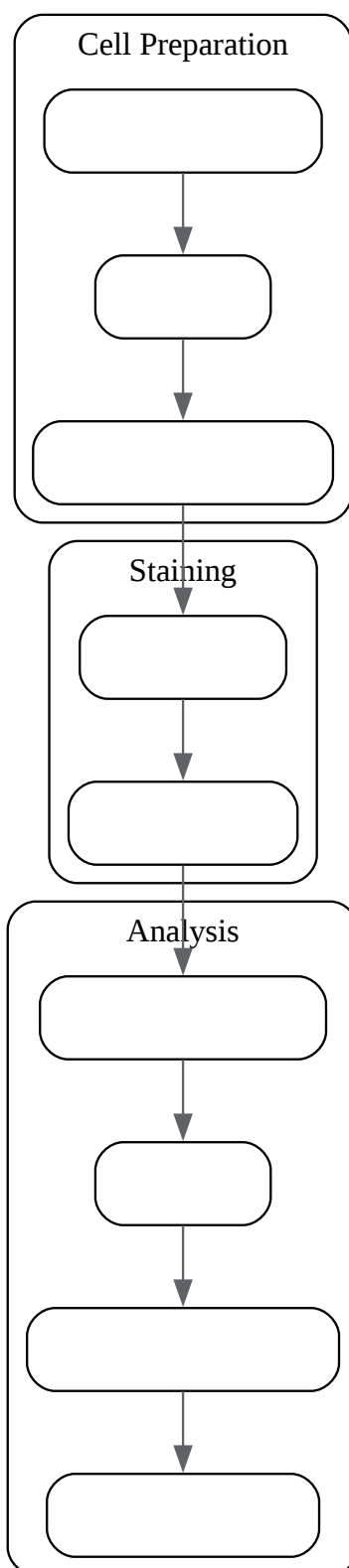
A decrease in mitochondrial membrane potential ( $\Delta\Psi_m$ ) is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic cationic probe that can be used to assess  $\Delta\Psi_m$ .<sup>[16][17]</sup> In healthy cells with high  $\Delta\Psi_m$ , JC-1 forms aggregates in the mitochondria, which emit red fluorescence.<sup>[18]</sup> In apoptotic cells with low  $\Delta\Psi_m$ , JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.<sup>[16][17]</sup> A shift from red to green fluorescence indicates mitochondrial depolarization.

### Protocol:

- Cell Preparation:
  - Culture and treat cells with **Zorifertinib** as previously described.
  - For a positive control, treat a separate sample of cells with a mitochondrial membrane potential disruptor like CCCP (50  $\mu$ M) for 5-10 minutes.<sup>[19]</sup>
  - Harvest cells and resuspend them in warm medium at approximately  $1 \times 10^6$  cells/mL.<sup>[19]</sup>
- Staining:
  - Prepare a 2  $\mu$ M JC-1 working solution in pre-warmed cell culture medium.<sup>[16]</sup>
  - Add the JC-1 working solution to the cell suspension.
  - Incubate for 15-30 minutes at 37°C in a 5% CO<sub>2</sub> incubator.<sup>[16][19]</sup>
- Washing and Analysis:
  - (Optional) Wash cells once with 2 mL of warm PBS.<sup>[19]</sup>
  - Centrifuge the cells and resuspend the pellet in 500  $\mu$ L of PBS or assay buffer.<sup>[19]</sup>
  - Analyze immediately by flow cytometry.



- Detect JC-1 monomers in the green channel (FL1, similar to FITC) and JC-1 aggregates in the red channel (FL2, similar to PE).[\[18\]](#)
- Healthy cells will be high in the red channel, while apoptotic cells will show an increased signal in the green channel and a decreased signal in the red channel.



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Caption: Workflow for JC-1 Mitochondrial Membrane Potential Assay.

## Results

The following tables present representative data from the analysis of an EGFR-mutant NSCLC cell line treated with **Zorifertinib** for 48 hours.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

| Treatment (48h)       | % Live Cells<br>(Annexin V-/PI-) | % Early Apoptotic<br>(Annexin V+/PI-) | % Late<br>Apoptotic/Necrotic<br>(Annexin V+/PI+) |
|-----------------------|----------------------------------|---------------------------------------|--|
| Vehicle Control       | 92.5 ± 2.1                       | 3.5 ± 0.8                             | 2.8 ± 0.5  |
| Zorifertinib (10 nM)  | 78.2 ± 3.5                       | 15.6 ± 2.2                            | 4.5 ± 1.1  |
| Zorifertinib (50 nM)  | 55.9 ± 4.1                       | 32.8 ± 3.7                            | 9.1 ± 1.9  |
| Zorifertinib (100 nM) | 30.4 ± 3.8                       | 48.9 ± 4.5                            | 18.2 ± 2.4                                       |

Table 2: Caspase-3/7 Activation and Mitochondrial Depolarization

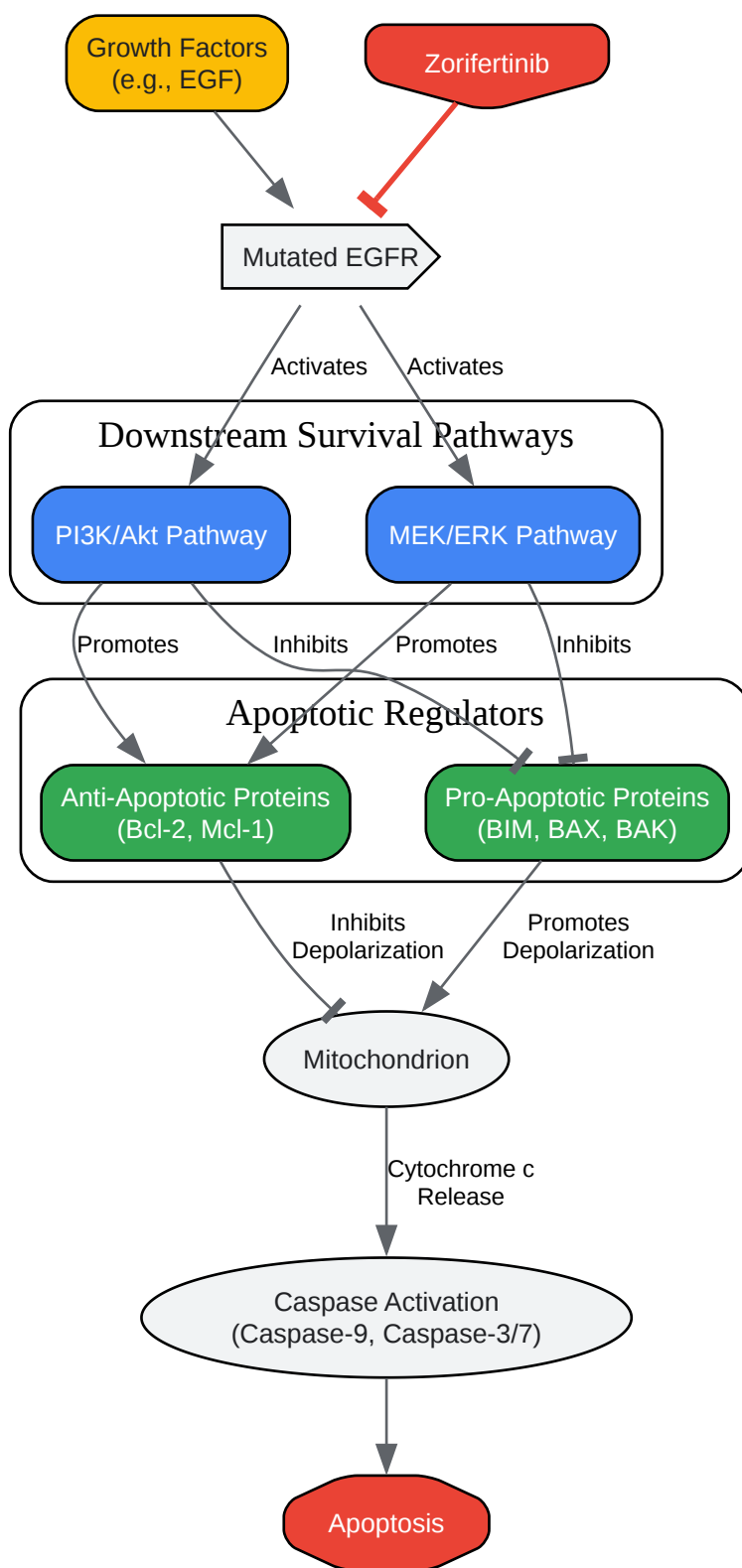
| Treatment (48h)       | % Caspase-3/7 Positive<br>Cells | % Cells with Low $\Delta\Psi_m$<br>(JC-1 Green High) |
|-----------------------|---------------------------------|--|
| Vehicle Control       | 4.1 ± 1.0                       | 5.5 ± 1.2  |
| Zorifertinib (10 nM)  | 18.9 ± 2.5                      | 20.1 ± 2.8   |
| Zorifertinib (50 nM)  | 40.5 ± 4.2                      | 45.3 ± 4.9   |
| Zorifertinib (100 nM) | 65.7 ± 5.1                      | 70.2 ± 5.5   |

## Discussion

The data demonstrates that **Zorifertinib** induces apoptosis in EGFR-mutant NSCLC cells in a dose-dependent manner. As shown in Table 1, increasing concentrations of **Zorifertinib** led to a significant decrease in the viable cell population and a corresponding increase in both early and late apoptotic cells. This is a classic indicator of induced programmed cell death.

The results from the functional apoptosis assays (Table 2) corroborate the Annexin V/PI findings. The percentage of cells with activated caspase-3/7, the executioner caspases of apoptosis, increased significantly with higher doses of **Zorifertinib**. Furthermore, a dose-dependent increase in the percentage of cells with low mitochondrial membrane potential ( $\Delta\Psi_m$ ) was observed. This indicates that **Zorifertinib** triggers the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization.

The inhibition of the constitutively active EGFR signaling pathway by **Zorifertinib** is the underlying mechanism for the observed apoptosis. By blocking EGFR, **Zorifertinib** inhibits downstream pro-survival signaling cascades, such as the PI3K/Akt and MEK/ERK pathways.<sup>[6]</sup> This leads to the upregulation of pro-apoptotic proteins (e.g., BIM) and downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), ultimately tipping the cellular balance towards apoptosis.<sup>[6][20]</sup>



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Caption: **Zorifertinib**-induced Apoptosis Signaling Pathway.

## Conclusion

The flow cytometry protocols detailed in this application note provide robust and quantitative methods for assessing the pro-apoptotic effects of **Zorifertinib**. The Annexin V/PI, caspase-3/7, and JC-1 assays collectively offer a comprehensive picture of the apoptotic process, from early membrane changes and mitochondrial dysfunction to the activation of executioner caspases. These techniques are invaluable tools for researchers and drug development professionals studying the efficacy of **Zorifertinib** and other targeted therapies, enabling precise quantification of their apoptosis-inducing potential in relevant cancer cell models.

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